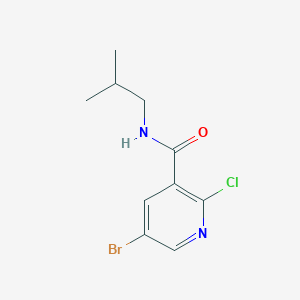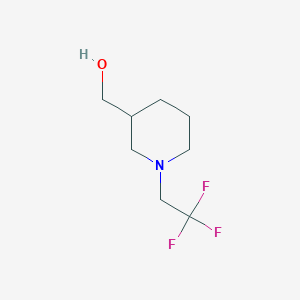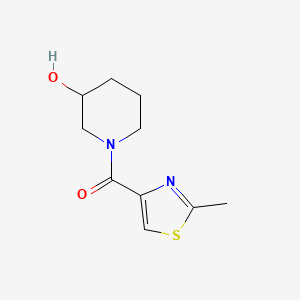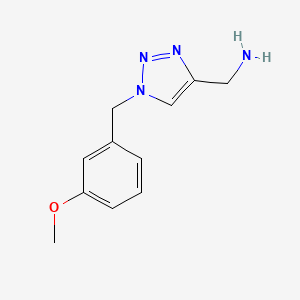
Methyl 7-bromoquinoline-4-carboxylate
Descripción general
Descripción
“Methyl 7-bromoquinoline-4-carboxylate” is a chemical compound that belongs to the quinoline family . It has a molecular formula of C11H8BrNO2 .
Synthesis Analysis
The synthesis of “Methyl 7-bromoquinoline-4-carboxylate” and its derivatives can be achieved through various techniques. One of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold is the Doebner–von Miller reaction . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 7-bromoquinoline-4-carboxylate” consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 266.09 g/mol . The InChI code for this compound is 1S/C11H8BrNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 7-bromoquinoline-4-carboxylate” is a solid compound . It has a molecular weight of 266.09 g/mol . The compound has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has a topological polar surface area of 39.2 Ų .
Aplicaciones Científicas De Investigación
Drug Discovery and Medicinal Chemistry
Methyl 7-bromoquinoline-4-carboxylate: serves as a versatile scaffold in drug discovery due to its quinoline core structure, which is prevalent in many pharmacologically active compounds . The compound’s ability to interact with various biological targets makes it valuable for synthesizing new therapeutic agents, particularly in the realm of anti-infective and anticancer drugs.
Organic Synthesis and Catalysis
In synthetic organic chemistry, Methyl 7-bromoquinoline-4-carboxylate is utilized for constructing complex quinoline derivatives. Its bromine atom is a reactive site that can undergo cross-coupling reactions, making it a pivotal intermediate in catalysis and the synthesis of diverse organic molecules .
Material Science
Quinoline derivatives, including Methyl 7-bromoquinoline-4-carboxylate , are explored for their electronic properties in material science. They can be used in the development of organic semiconductors, which are essential for creating flexible electronic devices .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 7-bromoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIDMSQWVCKHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697538 | |
| Record name | Methyl 7-bromoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-bromoquinoline-4-carboxylate | |
CAS RN |
220844-76-8 | |
| Record name | 4-Quinolinecarboxylic acid, 7-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220844-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-bromoquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-ol](/img/structure/B1464966.png)

![1-[3-(Hydroxymethyl)piperidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1464968.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1464973.png)
![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)
![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)
![[1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464979.png)
![[1-(2,3-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464981.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)
